2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Description
2-(4-Bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a bromophenoxy group and a 2-nitrophenylidene substituent. Structurally, it belongs to the acetohydrazide class, where the hydrazide moiety is condensed with an aromatic aldehyde. This compound is synthesized via a Schiff base formation reaction, typically involving refluxing 2-(4-bromophenoxy)acetohydrazide with 2-nitrobenzaldehyde in ethanol in the presence of glacial acetic acid as a catalyst .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c16-12-5-7-13(8-6-12)23-10-15(20)18-17-9-11-3-1-2-4-14(11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDRSABKGNIQAV-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 4-bromophenoxyacetic acid, which is then reacted with 2-nitrobenzaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted phenoxyacetic acids, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) enhance stability but may reduce reaction yields compared to electron-donating groups (e.g., methoxy, hydroxyl) .
- The presence of heterocyclic moieties (e.g., purine in ) introduces complexity in purification, often requiring recrystallization from methanol or ethanol .
Spectral and Physicochemical Properties
NMR Spectral Trends
- Azomethine Proton (–CH=N–) : Resonates at δ 8.06–8.36 ppm in DMSO-d₆, consistent across nitro-substituted derivatives .
- NH Protons : CONH protons appear as singlet peaks at δ 11.13–11.71 ppm, while NHPh protons (when present) resonate at δ 8.24 ppm .
- Aromatic Protons : Multiplicity and chemical shifts vary with substitution patterns. For example, 2-nitrophenylidene protons show signals at δ 7.69–7.94 ppm .
Mass Spectrometry
- Molecular ion peaks ([M+H]⁺) for bromo- and nitro-substituted derivatives are observed at m/z 432.73–515.39 .
- Isotopic patterns due to bromine (⁷⁹Br and ⁸¹Br) are evident in compounds like 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (m/z 514.04) .
Antimicrobial Activity
- N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f) exhibited moderate activity against S. aureus (MIC: 25 µg/mL) and E. coli (MIC: 50 µg/mL) due to hydroxyl and coumarin groups enhancing membrane penetration .
- In contrast, nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)acetohydrazides) show reduced antimicrobial efficacy, likely due to increased hydrophobicity limiting solubility .
Anti-Inflammatory and Analgesic Potential
- Diclofenac-derived hydrazones (e.g., 2-[2-(2,6-dichloroanilino)phenyl]-N'-[(4-chlorophenyl)methylidene]acetohydrazide) demonstrated significant anti-inflammatory activity (IC₅₀: 12.5 µM) via COX-2 inhibition .
- The nitro group in 2-nitrophenylidene derivatives may enhance binding to inflammatory targets but could also increase toxicity .
Critical Analysis of Structural Modifications
- Bromophenoxy vs. Chlorine, being smaller, offers higher metabolic stability .
- Nitro Substitution : The 2-nitro group induces steric hindrance, affecting molecular docking in enzyme-active sites. For example, in molecular docking studies, 2-nitrophenylidene derivatives showed weaker binding to thyroperoxidase compared to unsubstituted analogues .
Biological Activity
The compound 2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, structural properties, and biological activities of this compound, focusing on its pharmacological potential.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-bromophenol with an appropriate hydrazone precursor. The resulting compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-bromophenol + hydrazone precursor | Reflux in ethanol | 70% |
| 2 | Crystallization from ethanol | Cooling to room temperature | 69% |
Antimicrobial Activity
Research indicates that derivatives of hydrazones exhibit significant antimicrobial properties. A study evaluating various hydrazone compounds found that those containing electron-withdrawing groups, like nitro groups, showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported in the range of 3.12 to 12.5 μg/mL against these pathogens, suggesting a promising profile for the target compound.
Anticancer Potential
Hydrazone derivatives are also being investigated for their anticancer properties. In vitro studies have shown that certain hydrazones can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the modulation of various signaling pathways associated with cell survival and proliferation.
- IC50 Values : For example, related compounds have demonstrated IC50 values ranging from 16.76 µM to over 90 µM in different cancer cell lines, indicating varying degrees of potency.
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Antimicrobial | Escherichia coli | 3.12 - 12.5 μg/mL |
| Anticancer | HeLa | IC50 = 16.76 µM |
| Anticancer | MCF-7 | IC50 = 28.83 µM |
The biological activity of hydrazone derivatives is often attributed to their ability to interact with cellular targets, including enzymes and receptors involved in disease processes. For instance, some studies suggest that these compounds may inhibit key enzymes linked to cancer progression or microbial resistance mechanisms.
Case Studies
- Antibacterial Efficacy : A recent study evaluated a series of hydrazone derivatives similar to the target compound and found that those with halogen substitutions exhibited superior antibacterial activity compared to their non-substituted counterparts.
- Anticancer Studies : In another investigation, a related hydrazone was shown to induce G2/M phase cell cycle arrest in cancer cells, leading to increased apoptosis rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
